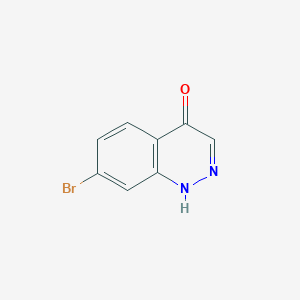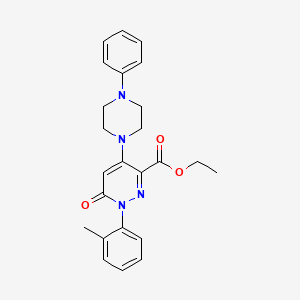![molecular formula C19H19Cl2F3N4O B2375316 3-{1-[3-クロロ-5-(トリフルオロメチル)ピリジン-2-イル]ピペリジン-4-イル}-1-(4-クロロフェニル)-3-メチル尿素 CAS No. 2061740-16-5](/img/structure/B2375316.png)
3-{1-[3-クロロ-5-(トリフルオロメチル)ピリジン-2-イル]ピペリジン-4-イル}-1-(4-クロロフェニル)-3-メチル尿素
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-1-(4-chlorophenyl)-3-methylurea is a synthetic compound with a unique structure that incorporates both aromatic and heterocyclic elements
科学的研究の応用
The compound has a broad range of applications:
Chemistry: : Used as an intermediate in organic synthesis for the development of more complex molecules.
Medicine: : Investigated for its pharmacological properties, including potential roles in anti-inflammatory or anticancer therapies.
Industry: : Utilized in materials science for the creation of polymers with specific properties.
作用機序
Target of Action
The primary target of this compound is bacterial phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .
Mode of Action
The compound exhibits submicromolar inhibition of bacterial Sfp-PPTase . This means it binds to the Sfp-PPTase enzyme and inhibits its function. The inhibition of Sfp-PPTase disrupts the post-translational modification process, which is crucial for bacterial cell viability and virulence .
Biochemical Pathways
The inhibition of Sfp-PPTase by the compound affects the post-translational modification process in bacteria . This disruption can attenuate secondary metabolism and thwart bacterial growth
Pharmacokinetics
It is noted that the compound possesses antibacterial activity in the absence of a rapid cytotoxic response in human cells , suggesting it may have favorable pharmacokinetic properties.
Result of Action
The compound’s action results in the attenuation of production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses . It also demonstrates antibacterial activity against methicillin-resistant Staphylococcus aureus .
Action Environment
It is noted that efflux, a mechanism that bacteria use to pump out toxic substances, is implicated as a mechanism for resistance in escherichia coli . This suggests that the compound’s efficacy may be influenced by the presence of efflux mechanisms in the bacterial environment.
生化学分析
Biochemical Properties
The trifluoromethyl group in 3-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-1-(4-chlorophenyl)-3-methylurea has been shown to enhance drug potency towards the inhibition of the reverse transcriptase enzyme . This is achieved by lowering the pKa of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Cellular Effects
For instance, a related compound has been reported to inhibit bacterial phosphopantetheinyl transferase, attenuating bacterial cell viability and disrupting secondary metabolism .
Molecular Mechanism
It is suggested that the trifluoromethyl group in the compound may interact with proteins through hydrogen bonding, thereby affecting the activity of enzymes such as reverse transcriptase .
Metabolic Pathways
Related compounds have been found to interact with enzymes such as phosphopantetheinyl transferase, suggesting potential involvement in related metabolic pathways .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-1-(4-chlorophenyl)-3-methylurea typically involves multiple steps:
Formation of the Piperidine Ring: : Starting with a precursor that provides the piperidine ring, such as 4-chlorophenylpiperidine.
Attachment of the Pyridine Ring: : The pyridine ring, substituted with chlorine and trifluoromethyl groups, is introduced through a reaction with an appropriate pyridine derivative.
Coupling and Final Assembly: : The final coupling involves the formation of the urea linkage, typically achieved through the reaction of an isocyanate with an amine.
Industrial Production Methods
For industrial-scale production, the synthetic route is often optimized for yield and efficiency. This involves choosing appropriate solvents, catalysts, and reaction conditions to maximize the production rate while minimizing impurities. Continuous flow processes and automated reaction systems may be employed to enhance consistency and scalability.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often at the aromatic rings or nitrogen atoms.
Reduction: : Reduction reactions may target the carbonyl group in the urea linkage.
Substitution: : The aromatic rings are sites for electrophilic and nucleophilic substitutions due to the presence of electron-withdrawing groups like chlorine and trifluoromethyl.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Conditions: : Lewis acids or bases, elevated temperatures.
Major Products
Oxidation Products: : Oxidized aromatic compounds or N-oxides.
Reduction Products: : Alcohols or amines.
Substitution Products: : Halogen-substituted derivatives or other modified aromatic compounds.
類似化合物との比較
Uniqueness
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridine derivatives: : Similar in terms of the pyridine ring structure but lack the piperidine and urea components.
4-Chlorophenylurea compounds: : Share the urea linkage and chlorophenyl group but differ in the heterocyclic component.
特性
IUPAC Name |
3-(4-chlorophenyl)-1-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]-1-methylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2F3N4O/c1-27(18(29)26-14-4-2-13(20)3-5-14)15-6-8-28(9-7-15)17-16(21)10-12(11-25-17)19(22,23)24/h2-5,10-11,15H,6-9H2,1H3,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNVZOAEZMNRRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2F3N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-3-[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide](/img/structure/B2375235.png)
![N-(8H-indeno[1,2-d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2375237.png)
![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-[2-(thiophen-2-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2375241.png)

![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-propyloxalamide](/img/structure/B2375243.png)
![2-chloro-6-methyl-N-[6-(trifluoromethyl)pyridin-2-yl]pyridine-3-sulfonamide](/img/structure/B2375244.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B2375246.png)
![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-phenoxyacetamide](/img/structure/B2375248.png)

![2-[1-[2-(2-Tert-butyl-4-methylphenoxy)acetyl]piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2375253.png)
![2-(2-methoxyphenoxy)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2375254.png)

